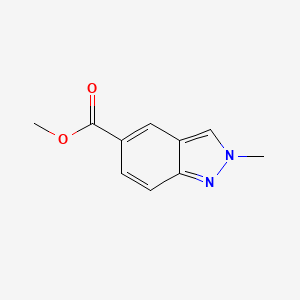

2-Metil-2H-indazol-5-carboxilato de metilo

Descripción general

Descripción

“Methyl 2-methyl-2H-indazole-5-carboxylate” is a chemical compound with the molecular formula C10H10N2O2 . It is categorized as a precursor in the synthesis of various synthetic cannabinoids .

Synthesis Analysis

The synthesis of “Methyl 2-methyl-2H-indazole-5-carboxylate” involves the use of potassium carbonate in N,N-dimethyl-formamide at temperatures between 20 and 50°C . The reaction involves the addition of iodomethane to a solution of methyl 1H-indazole-5-carboxylate .

Molecular Structure Analysis

The molecular structure of “Methyl 2-methyl-2H-indazole-5-carboxylate” is represented by the SMILES string COC(=O)c1ccc2nn(C)cc2c1 . The InChI code for this compound is 1S/C10H10N2O2/c1-12-6-8-5-7(10(13)14-2)3-4-9(8)11-12/h3-6H,1-2H3 .

Physical and Chemical Properties Analysis

“Methyl 2-methyl-2H-indazole-5-carboxylate” is a solid compound . Its predicted boiling point is 338.9±15.0 °C and its predicted density is 1.23±0.1 g/cm3 . The compound is usually stored at 2-8°C .

Aplicaciones Científicas De Investigación

Desarrollo de fármacos

Se sabe que los derivados de indazol poseen una amplia gama de propiedades medicinales, incluidas las actividades antihipertensivas, anticancerígenas, antidepresivas, antiinflamatorias y antibacterianas . El 2-Metil-2H-indazol-5-carboxilato de metilo podría explorarse por su eficacia en estas áreas.

Investigación antimicrobiana

Los estudios han demostrado que ciertos compuestos de indazol exhiben actividad moderada a alta contra varios cultivos bacterianos . Este compuesto podría investigarse por sus propiedades antimicrobianas.

Potencial antiinflamatorio

Algunos derivados de indazol han mostrado potencial como inhibidores de la ciclooxigenasa-2 humana (COX-2), que juega un papel en la inflamación . La investigación podría centrarse en la capacidad de este compuesto para modular las respuestas inflamatorias.

Investigación proteómica

Este compuesto está disponible para la investigación proteómica, que involucra el estudio de proteomas y sus funciones . Se podría utilizar en estudios destinados a comprender las interacciones y funciones de las proteínas.

Safety and Hazards

“Methyl 2-methyl-2H-indazole-5-carboxylate” is classified as a combustible solid . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use personal protective equipment when handling it .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Methyl 2-methyl-2H-indazole-5-carboxylate plays a significant role in biochemical reactions, particularly in the context of proteomics research . It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially altering their catalytic efficiency. The nature of these interactions can vary, ranging from enzyme inhibition to activation, depending on the specific biochemical context.

Molecular Mechanism

At the molecular level, Methyl 2-methyl-2H-indazole-5-carboxylate exerts its effects through specific binding interactions with biomolecules . These interactions can result in enzyme inhibition or activation, depending on the target enzyme. For instance, it may bind to the active site of an enzyme, preventing substrate binding and thus inhibiting its activity. Alternatively, it could enhance enzyme activity by stabilizing the enzyme-substrate complex. Changes in gene expression are also a key aspect of its molecular mechanism, as it can influence transcription factors and other regulatory proteins.

Metabolic Pathways

Methyl 2-methyl-2H-indazole-5-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . It can influence metabolic fluxes, leading to changes in the levels of metabolites. For example, it may alter the activity of enzymes involved in glycolysis or the citric acid cycle, thereby affecting energy production and storage. The compound’s interactions with metabolic enzymes are crucial for understanding its overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of Methyl 2-methyl-2H-indazole-5-carboxylate within cells and tissues are essential for its biological activity . The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Once inside the cell, it can localize to various compartments, such as the cytoplasm or nucleus, depending on its chemical properties and interactions with cellular components. Its distribution within tissues can also influence its overall efficacy and toxicity.

Subcellular Localization

Methyl 2-methyl-2H-indazole-5-carboxylate exhibits specific subcellular localization patterns that are critical for its activity and function . It may be directed to particular organelles or compartments within the cell through targeting signals or post-translational modifications. For instance, it could localize to the mitochondria, where it influences energy production, or to the nucleus, where it affects gene expression. Understanding its subcellular localization is essential for elucidating its precise mechanism of action.

Propiedades

IUPAC Name |

methyl 2-methylindazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-12-6-8-5-7(10(13)14-2)3-4-9(8)11-12/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOXYVIUYSOLWRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=C(C=CC2=N1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20653315 | |

| Record name | Methyl 2-methyl-2H-indazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092351-86-4 | |

| Record name | Methyl 2-methyl-2H-indazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carboxylic acid](/img/structure/B1415099.png)

![3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxy-Benzoic acid methyl ester](/img/structure/B1415112.png)